2-{[(Benzyloxy)carbonyl]amino}-3-methylhexanoic acid
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Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-3-methylhexanoic acid is an organic compound with the molecular formula C17H25NO4. It is a derivative of hexanoic acid, featuring a benzyloxycarbonyl-protected amino group. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-methylhexanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. One common method is the reaction of 3-methylhexanoic acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Cbz group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-3-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can remove the Cbz protecting group, yielding the free amine.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of palladium on carbon (Pd/C) can effectively remove the Cbz group.
Substitution: Reagents such as trifluoroacetic acid (TFA) can be used to substitute the Cbz group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the free amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-3-methylhexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-methylhexanoic acid involves its ability to act as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Cbz group, the free amine can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
2-{[(Benzyloxy)carbonyl]amino}-3-methylpentanoic acid: Similar structure but with a pentanoic acid backbone.
2-{[(Benzyloxy)carbonyl]amino}propanoic acid: An alanine derivative with a shorter carbon chain.
2-{[(Benzyloxy)carbonyl]amino}ethylboronic acid: Contains a boronic acid group instead of a carboxylic acid.
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-3-methylhexanoic acid is unique due to its specific combination of a hexanoic acid backbone and a benzyloxycarbonyl-protected amino group. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various synthetic and research applications.
Properties
Molecular Formula |
C15H21NO4 |
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Molecular Weight |
279.33 g/mol |
IUPAC Name |
3-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-3-7-11(2)13(14(17)18)16-15(19)20-10-12-8-5-4-6-9-12/h4-6,8-9,11,13H,3,7,10H2,1-2H3,(H,16,19)(H,17,18) |
InChI Key |
WTLJFOLVKZPRIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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